1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine-4-carboxamide
CAS No.: 915877-30-4
Cat. No.: VC21520253
Molecular Formula: C16H24N2O3S
Molecular Weight: 324.4g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 915877-30-4 |
---|---|
Molecular Formula | C16H24N2O3S |
Molecular Weight | 324.4g/mol |
IUPAC Name | 1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-4-carboxamide |
Standard InChI | InChI=1S/C16H24N2O3S/c1-10-9-11(2)13(4)15(12(10)3)22(20,21)18-7-5-14(6-8-18)16(17)19/h9,14H,5-8H2,1-4H3,(H2,17,19) |
Standard InChI Key | CKNBVCYYGWDVSD-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)C(=O)N)C)C |
Canonical SMILES | CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)C(=O)N)C)C |
Introduction
Chemical Structure and Properties
1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine-4-carboxamide features a central piperidine ring with a sulfonyl group connecting it to a tetramethylphenyl moiety. The compound contains a primary carboxamide functional group at position 4 of the piperidine ring, which contributes to its hydrogen-bonding capabilities and potential biological recognition properties. The four methyl substituents on the phenyl ring at positions 2, 3, 5, and 6 create a sterically hindered environment that influences both the compound's physical properties and its interactions with biological targets.
The tetramethylphenyl moiety typically enhances lipophilicity, potentially improving membrane permeability while the sulfonamide functional group possesses distinctive chemical characteristics that contribute to various biological activities. Sulfonamides generally exhibit weak acidic properties due to the nitrogen adjacent to the sulfonyl group, with typical pKa values ranging from 9-10.
Based on structural analysis and comparison with similar compounds, this molecule likely demonstrates:
Property | Predicted Value/Characteristic | Contributing Structural Element |
---|---|---|
Solubility | Poor in water; Good in organic solvents | Tetramethylphenyl group |
Hydrogen Bonding | Donor and acceptor capability | Carboxamide group |
Acid-Base Property | Weakly acidic | Sulfonamide nitrogen |
Pharmacophore Features | Hydrogen bond acceptors, hydrophobic regions | Sulfonyl oxygens, tetramethylphenyl group |
Structural Analogues and Comparative Analysis
Several structural analogues of 1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine-4-carboxamide have been identified in chemical databases and research literature. These analogues provide valuable comparative insights into the structure-activity relationships of this compound class.
N-(2-butan-2-ylphenyl)-1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-4-carboxamide (PubChem CID 4831481) represents a close structural relative, featuring the same tetramethylphenylsulfonyl and piperidine-4-carboxamide core but with an additional N-(2-butan-2-ylphenyl) substituent . This modification likely alters the compound's lipophilicity and binding selectivity for potential biological targets.
Another related compound, N-(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide (PubChem CID 2295150), maintains the piperidine-4-carboxamide backbone but features a simpler 4-methylphenylsulfonyl group instead of the tetramethylphenylsulfonyl moiety . This structural variant might exhibit different steric properties and binding characteristics due to the reduced substitution on the phenyl ring.
The CAS database also lists (3S)-1-[4-[[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino]-1-naphthalenyl]-3-pyrrolidinecarboxylic acid (C25H28N2O4S), which incorporates the 2,3,5,6-tetramethylphenylsulfonyl group but attaches it to a more complex naphthalene-containing scaffold .
The following table summarizes key structural analogues and their distinguishing features:
Compound | Core Structure | Key Differences | Potential Impact on Activity |
---|---|---|---|
1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidine-4-carboxamide | Tetramethylphenylsulfonyl-piperidine-4-carboxamide | Reference compound | Baseline activity |
N-(2-butan-2-ylphenyl)-1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-4-carboxamide | Tetramethylphenylsulfonyl-piperidine-4-carboxamide | Additional N-(2-butan-2-ylphenyl) group | Enhanced lipophilicity, potentially modified target selectivity |
N-(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide | Piperidine-4-carboxamide | 4-methylphenylsulfonyl instead of tetramethylphenylsulfonyl; N-(2-methoxyethyl) amide | Different steric profile, altered hydrogen bonding pattern |
(3S)-1-[4-[[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino]-1-naphthalenyl]-3-pyrrolidinecarboxylic acid | 2,3,5,6-Tetramethylphenylsulfonyl | More complex scaffold with naphthalene and pyrrolidine units | Different pharmacophore arrangement, potentially different biological target profile |
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